molecular formula C21H18N2O B14920183 4,6-Diphenyl-2-propoxypyridine-3-carbonitrile

4,6-Diphenyl-2-propoxypyridine-3-carbonitrile

Cat. No.: B14920183
M. Wt: 314.4 g/mol
InChI Key: ZLMGXJLJZNGTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diphenyl-2-propoxypyridine-3-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with diphenyl and propoxy groups, as well as a carbonitrile group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenyl-2-propoxypyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with malononitrile, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as piperidine, and solvents like ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diphenyl-2-propoxypyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,6-Diphenyl-2-propoxypyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Diphenyl-2-propoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by binding to specific enzymes or receptors, modulating their activity. The exact pathways can vary depending on the application, but common targets include kinases and other signaling proteins involved in cellular processes .

Comparison with Similar Compounds

Uniqueness: 4,6-Diphenyl-2-propoxypyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its propoxy group, in particular, provides additional flexibility in chemical modifications compared to similar compounds .

Properties

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

4,6-diphenyl-2-propoxypyridine-3-carbonitrile

InChI

InChI=1S/C21H18N2O/c1-2-13-24-21-19(15-22)18(16-9-5-3-6-10-16)14-20(23-21)17-11-7-4-8-12-17/h3-12,14H,2,13H2,1H3

InChI Key

ZLMGXJLJZNGTGG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.